molecular formula C15H21N5O2 B2384455 3-hexyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923367-90-2

3-hexyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2384455
CAS No.: 923367-90-2
M. Wt: 303.366
InChI Key: APZBETAQYZMYNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hexyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hexyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the imidazole ring . The reaction conditions often include the use of catalysts such as nickel or erbium triflate, which facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-hexyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

3-hexyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of 3-hexyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hexyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its specific substitution pattern and the presence of both hexyl and dimethyl groups. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-hexyl-4,7-dimethyl-6H-purino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2/c1-4-5-6-7-8-19-13(21)11-12(18(3)15(19)22)17-14-16-10(2)9-20(11)14/h9H,4-8H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZBETAQYZMYNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C(=O)C2=C(N=C3N2C=C(N3)C)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.